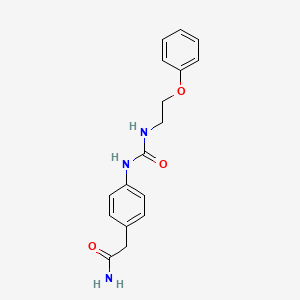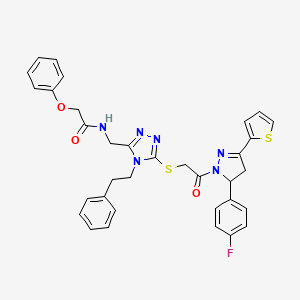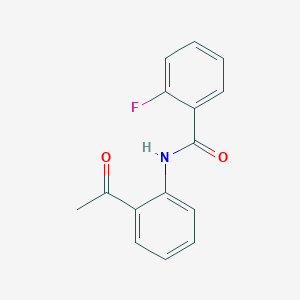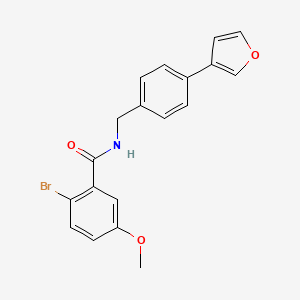![molecular formula C12H8F3N5O B2514138 N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 736168-35-7](/img/structure/B2514138.png)
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as 2,3-diphenylfurans . It’s a derivative of pyrazolo[3,4-d]pyrimidine , a class of compounds that have shown significant biological potential .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines has been used to create a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . The compound also features a trifluoromethoxyphenyl group attached to the pyrazolo[3,4-d]pyrimidine core .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are not available, similar compounds have been evaluated for their antifungal activities .Aplicaciones Científicas De Investigación
Inhibition of Soluble Epoxide Hydrolase (sEH)
The compound’s lipophilic 4-(trifluoromethoxy)phenyl group makes it a promising inhibitor of human soluble epoxide hydrolase (sEH). sEH plays a crucial role in regulating lipid signaling molecules, and inhibiting it has potential therapeutic implications. For instance:
- 1770-TPPU : An early candidate for clinical trials, it shows promise in treating hypertonia, tuberculosis, renal pathologies, and other diseases .
- EC5026 : A newer sEH inhibitor containing the 4-(trifluoromethoxy)phenyl fragment, currently undergoing clinical trials .
Biological Processes Related to Aging
- N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide : This compound may be useful in studying biological processes associated with aging .
Insecticide (Zoocide) Activity
- 2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (metaflumizone) : Used as an insecticide, it blocks potential-dependent sodium channels in injurious insects and rodents .
Antitumor Activity via Tyrosine Kinase Inhibition
- 3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide : This compound exhibits antitumor activity by inhibiting tyrosine kinase .
Exploring Mycobacterial Oxidative Phosphorylation Pathway
- While not directly related to the compound, its derivatives have been used as tools to probe the mycobacterial oxidative phosphorylation pathway .
Electrochromic Behaviors in Coatings
- 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles : These compounds, synthesized electrochemically, exhibit interesting electrochromic behaviors. The introduction of the trifluoromethoxy unit in the side chain affects their energy levels .
Direcciones Futuras
The future directions for “N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further investigations into their potential as novel CDK2 inhibitors for cancer treatment . Additionally, their potential as antitubercular agents could be explored further .
Mecanismo De Acción
Target of Action
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that primarily targets CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is significant as CDK2 is essential for cell cycle progression, particularly the transition from G1 phase to S phase. By inhibiting CDK2, N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine effectively halts cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the cell cycle pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can have downstream effects on other cellular processes, including DNA replication and protein synthesis.
Result of Action
The primary result of N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action is the inhibition of cell cycle progression. This leads to a decrease in cell division, which can be particularly effective in the context of cancer treatment, where uncontrolled cell division is a key characteristic .
Action Environment
The action of N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s stability and efficacy. Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through interactions or competition for the same target .
Propiedades
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)21-8-3-1-7(2-4-8)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORBQIBMVCBFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2514056.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)
![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)

![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2514070.png)

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)

![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)